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Compound of Interest

Compound Name: Methyl 5-hydroxypentanoate

Cat. No.: B032872

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypentanoate is a bifunctional organic molecule of interest in various chemical
syntheses, serving as a versatile building block for more complex structures. This technical
guide provides a comprehensive overview of its commercial availability, outlines detailed
protocols for its synthesis, and describes standard methods for its analytical characterization.
The information is intended to support researchers and professionals in drug development and
other scientific disciplines in sourcing and utilizing this compound.

Commercial Availability

Methyl 5-hydroxypentanoate is readily available from a range of chemical suppliers. It is
typically offered in research quantities with purities generally exceeding 95%. Below is a
summary of representative commercial sources and their offerings. Pricing is subject to change
and should be confirmed with the respective suppliers.
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) . Available Representative
Supplier CAS Number Purity . o
Quantities Pricing (USD)
_ _ 250mg,19,59g, $21.85 (250 mg),
Sigma-Aldrich[1] 14273-92-8 >95%
259 $56.35 (1 g)[1]
AK Scientific, 250mg,19,59, $27 (250 mg),
14273-92-8 >95% (GC)
Inc.[2] 25¢g $67 (1 9)[2]
Small to Price on
SETV Global[3] 14273-92-8 API| Grade _
commercial scale  request[3]
. ) ) Price on
Alfa Chemical[4] 14273-92-8 High Quality In stock
request[4]
) B ) Price on
Biosynth[5] 14273-92-8 Not specified Price on request
request[5]
- ) Price on
BLD Pharm|6] 14273-92-8 Not specified Price on request
request[6]

Experimental Protocols
Synthesis of Methyl 5-hydroxypentanoate

Two common synthetic routes to Methyl 5-hydroxypentanoate are outlined below. The first is

a modern approach starting from the biomass-derived platform chemical furfural, and the

second is a more traditional laboratory-scale synthesis via the ring-opening of d-valerolactone.

This method involves the initial conversion of furfural to methyl furoate, followed by

hydrogenolysis to yield the target compound. This process is particularly relevant for scalable

and sustainable production.[7]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

o Catalyst Preparation: A dehydrogenation catalyst (e.g., a supported ruthenium catalyst) is

prepared. For instance, an aqueous solution of ruthenium chloride (10 wt%) is impregnated

onto a carrier powder, stirred, and allowed to sit at room temperature for 12 hours. The
mixture is then dried at 120°C for 12 hours and calcined at 500°C for 4 hours.[7]
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o Catalyst Reduction: The prepared catalyst precursor is loaded into a fixed-bed reactor. It is
then reduced in situ under a hydrogen atmosphere (e.g., 250°C, 0.2 MPa Hz, 1.5 L/min flow
rate) for 4 hours.[7]

o Reaction: A feed stream of furfural, methanol, and water is passed through the reactor
containing the activated catalyst to produce methyl furoate.[7]

Step 2: Hydrogenolysis of Methyl Furoate to Methyl 5-hydroxypentanoate

o Catalyst Preparation: A hydrogenolysis catalyst (e.g., a supported copper or zinc catalyst) is
prepared using a similar impregnation and calcination method as described for the
dehydrogenation catalyst.[7]

o Catalyst Reduction: The hydrogenolysis catalyst precursor is loaded into a second reactor
and reduced in situ (e.g., 300°C, 0.5 MPa Hz, 1.5 L/min flow rate) for 4 hours.[7]

o Reaction: The reaction mixture containing methyl furoate from the first step is combined with
hydrogen and passed through the second reactor containing the activated hydrogenolysis
catalyst to yield Methyl 5-hydroxypentanoate.[7]

 Purification: The final product is purified from the reaction mixture by distillation.

This laboratory-scale synthesis involves the acid-catalyzed ring-opening of d-valerolactone with
methanol.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve d-valerolactone (1 equivalent) in an excess of anhydrous methanol (e.g.,
10-20 equivalents), which acts as both reactant and solvent.

o Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-
toluenesulfonic acid (e.g., 0.05 equivalents), to the solution.

o Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours).
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).
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o Workup: After the reaction is complete, cool the mixture to room temperature and neutralize
the acid catalyst with a weak base, such as a saturated aqueous solution of sodium
bicarbonate.

o Extraction: Remove the excess methanol under reduced pressure. Partition the residue
between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash
with brine, and dry over anhydrous sodium sulfate.

 Purification: Filter the drying agent and concentrate the organic phase under reduced
pressure. Purify the crude product by fractional distillation under reduced pressure to obtain
pure Methyl 5-hydroxypentanoate.

Analytical Characterization Protocols

Due to the presence of a hydroxyl group, derivatization of Methyl 5-hydroxypentanoate is
recommended to improve its volatility for GC-MS analysis. Silylation is a common derivatization
technique.

o Sample Preparation (Silylation):

[e]

Ensure the sample is anhydrous. If necessary, dry the sample under a stream of nitrogen.

o Dissolve a known amount of the sample in an anhydrous aprotic solvent (e.g., pyridine or
dichloromethane) in a GC vial.

o Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS), to the vial.

o Seal the vial and heat at 60-70°C for 30 minutes.

o Cool the vial to room temperature before injection into the GC-MS system.
e GC-MS Instrumental Parameters (Exemplary):

o GC System: Agilent 7890B GC or equivalent.

o MS System: Agilent 5977B MSD or equivalent.
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o Column: SH-WAX (60 m x 0.25 mm |.D., df=0.5 pum) or similar polar capillary column.[8]
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector Temperature: 250°C.
o Injection Mode: Split (e.g., 10:1 ratio).
o Oven Temperature Program:
» [nitial temperature: 80°C, hold for 2 minutes.
= Ramp 1: Increase to 200°C at 40°C/min.
» Ramp 2: Increase to 240°C at 25°C/min, hold for 2 minutes.[8]
o MS lon Source Temperature: 230°C.
o MS Quadrupole Temperature: 150°C.
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: m/z 40-400.
e Sample Preparation:

o Dissolve approximately 5-10 mg of Methyl 5-hydroxypentanoate in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.
 NMR Spectrometer and Parameters (Exemplary):

o Instrument: 500 MHz NMR spectrometer.[9]

o H NMR Acquisition:

» Pulse Program: Standard single-pulse experiment (e.g., zg30).
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Spectral Width: ~12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

Temperature: 298 K.

o 13C NMR Acquisition:
» Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
» Spectral Width: ~220 ppm.
» Acquisition Time: ~1-2 seconds.
» Relaxation Delay: 2-5 seconds.
» Number of Scans: 1024 or more.
= Temperature: 298 K.
o Data Processing:

= Apply Fourier transform, phase correction, and baseline correction to the acquired Free
Induction Decays (FIDs).

» Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls: d 7.26
ppm for *H, & 77.16 ppm for 13C).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical procedures
described above.
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Step 1: Dehydrogenation

Dehydrogenation Catalyst (e.g., Ru-based)
Furfural, Methanol, Water Methyl Furoate
Step 2: Hydrogenolysis
A

Hydrogenolysis Catalyst (e.g., @ \—P(Methyl 5-hydroxypentanoate)
Hydrogen

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 5-hydroxypentanoate from furfural.
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Caption: Experimental workflow for the GC-MS analysis of Methyl 5-hydroxypentanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

